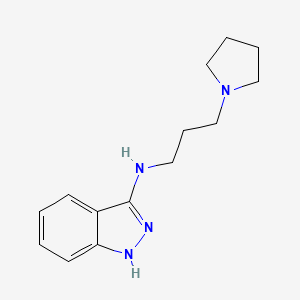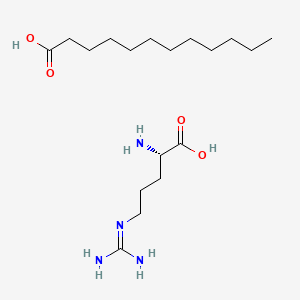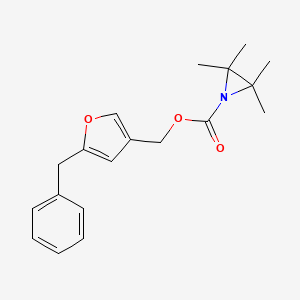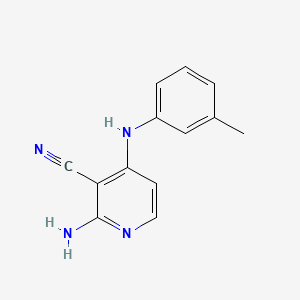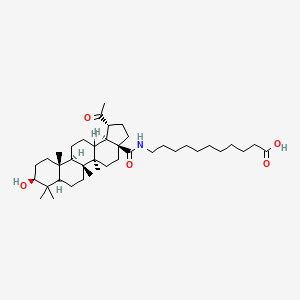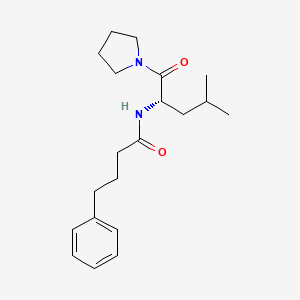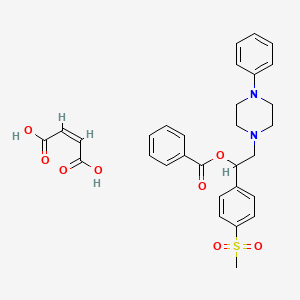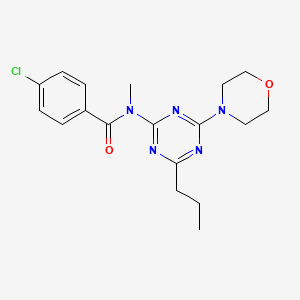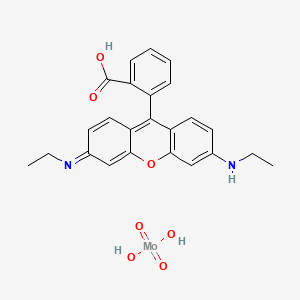
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core, substituted with carboxyphenyl and ethylamino groups, and complexed with molybdate ions. The combination of these functional groups and the molybdate complexation imparts distinct chemical reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the xanthylium core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the carboxyphenyl and ethylamino groups through substitution reactions. The final step involves the complexation with molybdate ions under controlled conditions, such as specific pH and temperature settings, to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized xanthylium derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted xanthylium compounds.
Aplicaciones Científicas De Investigación
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate involves its interaction with molecular targets through its functional groups. The carboxyphenyl and ethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the molybdate complex can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino): Similar structure but with different substituents, leading to variations in reactivity and applications.
Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, hydroxide, inner salt: Another xanthylium derivative with distinct functional groups and properties.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is unique due to its specific combination of functional groups and molybdate complexation
Propiedades
Número CAS |
97171-87-4 |
|---|---|
Fórmula molecular |
C24H24MoN2O7 |
Peso molecular |
548.4 g/mol |
Nombre IUPAC |
dihydroxy(dioxo)molybdenum;2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3.Mo.2H2O.2O/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;;;;;/h5-14,25H,3-4H2,1-2H3,(H,27,28);;2*1H2;;/q;+2;;;;/p-2 |
Clave InChI |
GJDMSFOSYIBNPC-UHFFFAOYSA-L |
SMILES canónico |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Mo](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


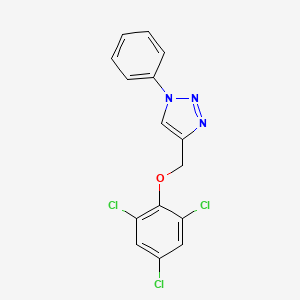
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)


